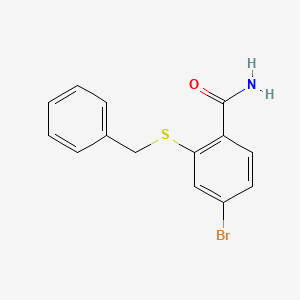
2-(Benzylthio)-4-bromobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzylthio)-4-bromobenzamide is an organic compound that features a benzylthio group and a bromine atom attached to a benzamide core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the benzylthio and bromine substituents imparts unique chemical properties to the molecule, making it a valuable subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylthio)-4-bromobenzamide typically involves the following steps:
Bromination: The starting material, 4-aminobenzamide, is brominated using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. This step introduces the bromine atom at the 4-position of the benzamide ring.
Thioether Formation: The brominated intermediate is then reacted with benzylthiol in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to form the benzylthio group at the 2-position. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylthio)-4-bromobenzamide undergoes various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid, dichloromethane.
Reduction: LiAlH4, catalytic hydrogenation, ethanol, tetrahydrofuran (THF).
Substitution: Amines, thiols, potassium carbonate (K2CO3), DMF, DMSO.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Debrominated benzamide.
Substitution: Substituted benzamides with various functional groups.
Scientific Research Applications
2-(Benzylthio)-4-bromobenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique chemical properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interactions between small molecules and biological targets, such as proteins and nucleic acids.
Industrial Applications: The compound is explored for its potential use in the synthesis of other valuable chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-(Benzylthio)-4-bromobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylthio group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the bromine atom can participate in halogen bonding interactions, further modulating the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2-(Benzylthio)benzamide: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
4-Bromobenzamide: Lacks the benzylthio group, leading to reduced potential for covalent interactions with biological targets.
2-(Methylthio)-4-bromobenzamide: Contains a methylthio group instead of a benzylthio group, affecting its chemical and biological properties.
Uniqueness
2-(Benzylthio)-4-bromobenzamide is unique due to the presence of both the benzylthio and bromine substituents, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry .
Properties
Molecular Formula |
C14H12BrNOS |
|---|---|
Molecular Weight |
322.22 g/mol |
IUPAC Name |
2-benzylsulfanyl-4-bromobenzamide |
InChI |
InChI=1S/C14H12BrNOS/c15-11-6-7-12(14(16)17)13(8-11)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,16,17) |
InChI Key |
YXLBXPGXJIYCED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C(C=CC(=C2)Br)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















